molecular formula C6H3F2IO B8139917 Phenol, 2,3-difluoro-6-iodo- CAS No. 186590-28-3

Phenol, 2,3-difluoro-6-iodo-

Cat. No.: B8139917
CAS No.: 186590-28-3
M. Wt: 255.99 g/mol
InChI Key: IQFGJCLJRAIXBK-UHFFFAOYSA-N
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Description

Phenol, 2,3-difluoro-6-iodo- is an organic compound with the molecular formula C6H3F2IO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by an iodine atom.

Preparation Methods

The synthesis of Phenol, 2,3-difluoro-6-iodo- can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. The process typically includes the following steps:

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Phenol, 2,3-difluoro-6-iodo- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the phenol, 2,3-difluoro-6-iodo- moiety attached to another aromatic ring .

Scientific Research Applications

Phenol, 2,3-difluoro-6-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,3-difluoro-6-iodo- depends on its specific application. In chemical reactions, the electron-withdrawing fluorine atoms and the iodine atom play crucial roles in determining the reactivity and selectivity of the compound. For example, in nucleophilic aromatic substitution, the fluorine atoms increase the electrophilicity of the aromatic ring, facilitating the substitution reaction .

In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Phenol, 2,3-difluoro-6-iodo- can be compared with other halogenated phenols, such as:

    Phenol, 2,4-difluoro-: Similar to the compound but with fluorine atoms at positions 2 and 4. It may exhibit different reactivity due to the different substitution pattern.

    Phenol, 2,3-dichloro-: Contains chlorine atoms instead of fluorine. Chlorine is less electronegative than fluorine, which may result in different chemical properties and reactivity.

    Phenol, 2,3-dibromo-: Contains bromine atoms instead of fluorine.

Properties

IUPAC Name

2,3-difluoro-6-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFGJCLJRAIXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309161
Record name Phenol, 2,3-difluoro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186590-28-3
Record name Phenol, 2,3-difluoro-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186590-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,3-difluoro-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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